molecular formula C20H27NO6S B137930 Reboxetine mesylate CAS No. 141425-90-3

Reboxetine mesylate

Cat. No. B137930
CAS RN: 141425-90-3
M. Wt: 409.5 g/mol
InChI Key: CGTZMJIMMUNLQD-STYNFMPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Industrial Production: Information on industrial-scale production methods is limited, but it likely involves efficient synthetic processes to achieve high purity and yield.

  • Chemical Reactions Analysis

      Reaction Types: Reboxetine Mesylate may undergo various reactions, including oxidation, reduction, and substitution. specific examples are proprietary.

      Common Reagents and Conditions: The use of reagents like oxidizing agents, reducing agents, and acid/base catalysts is typical in its synthesis.

      Major Products: The primary product is this compound itself, which inhibits norepinephrine reuptake.

  • Scientific Research Applications

      Chemistry: Reboxetine Mesylate’s role in medicinal chemistry focuses on treating depression and panic disorder.

      Biology: It affects neurotransmitter levels, particularly norepinephrine, in the central nervous system.

      Medicine: Clinically, it is prescribed for adult depression.

      Industry: Its industrial applications may extend to pharmaceutical manufacturing.

  • Mechanism of Action

    • Reboxetine Mesylate selectively inhibits norepinephrine reuptake, enhancing norepinephrine activity in the brain. This action improves mood in patients with depression.
    • It does not significantly interact with serotonin or dopamine reuptake sites.
  • Comparison with Similar Compounds

    • While Reboxetine Mesylate is unique in its selective norepinephrine reuptake inhibition, other antidepressants (e.g., SSRIs, SNRIs) act through different mechanisms.
    • Similar compounds include venlafaxine, duloxetine, and atomoxetine, which also impact neurotransmitter reuptake.

    Remember that this compound’s detailed proprietary information may be available through scientific literature or pharmaceutical sources. If you need further specifics, consult professional resources or research articles

    properties

    IUPAC Name

    (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CGTZMJIMMUNLQD-STYNFMPRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H27NO6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8045690
    Record name Reboxetine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8045690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    409.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    98769-84-7
    Record name Reboxetine mesylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Reboxetine mesylate [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Reboxetine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8045690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 98769-84-7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name REBOXETINE MESYLATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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